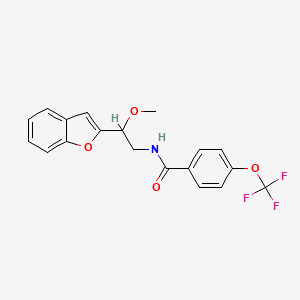

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran compounds are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Due to these biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide .

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a fused aromatic ring system, which includes a benzene ring fused to a furan ring .Chemical Reactions Analysis

Benzofuran compounds can undergo a variety of chemical reactions, depending on the specific substituents present on the benzofuran ring . These reactions can be used to synthesize a wide range of benzofuran derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely, depending on the specific substituents present on the benzofuran ring . For example, 2-Benzofuranyl methyl ketone, a benzofuran derivative, is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Supramolecular Assembly

The structural analysis of related benzamide derivatives has revealed their capacity to form novel supramolecular assemblies. For instance, certain benzamide compounds can self-assemble into π-stacked rods encased in triply helical hydrogen-bonded amide strands, suggesting a new mode of organization for some columnar liquid crystals (Lightfoot et al., 1999). This property could be explored for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide in the context of materials science, particularly for creating new types of liquid crystal displays or optical storage devices.

Antioxidant and Neuroprotective Activities

Compounds with benzofuran and benzamide moieties have been investigated for their antioxidant and neuroprotective effects. A study on novel benzofuran-2-carboxamide derivatives demonstrated significant neuroprotective and antioxidant activities, suggesting the potential of similar compounds in treating neurological disorders such as Alzheimer's or Parkinson's disease (Cho et al., 2015). Given the structural similarity, this compound could potentially exhibit similar biological activities, warranting further investigation in neuroprotection and antioxidant mechanisms.

Synthetic Pathways and Drug Design

The chemical structure of this compound indicates potential for synthetic versatility and could serve as a precursor for a variety of therapeutic agents. Benzamide derivatives have been synthesized and evaluated for their in vitro and in vivo biological activities, including as anti-inflammatory, analgesic, and antiarrhythmic agents (Ohemeng et al., 1994), (Banitt et al., 1977). This suggests that derivatives of this compound could be explored for various pharmacological properties.

Material Science Applications

The unique electronic and structural features of benzofuran and benzamide derivatives, such as those found in this compound, could be exploited in material science. These compounds have the potential for use in organic semiconductors, photovoltaic cells, or as components in organic light-emitting diodes (OLEDs), given their ability to participate in π-π stacking and hydrogen bonding, which are crucial for the formation of organized structures necessary for efficient charge transport (Levai et al., 2002).

Wirkmechanismus

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways could be affected, leading to downstream effects such as inhibition of tumor growth, bacterial killing, reduction of oxidative stress, and inhibition of viral replication.

Result of Action

Based on the known activities of benzofuran compounds , potential effects could include cell death in tumors, bacterial killing, reduction of oxidative stress, and inhibition of viral replication.

Safety and Hazards

Zukünftige Richtungen

Given the wide range of biological activities and potential applications of benzofuran compounds, they are likely to continue to attract the attention of researchers in the fields of chemistry and pharmacology . Future research may focus on discovering new benzofuran derivatives with novel biological activities, as well as developing more efficient methods for synthesizing these compounds .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c1-25-17(16-10-13-4-2-3-5-15(13)26-16)11-23-18(24)12-6-8-14(9-7-12)27-19(20,21)22/h2-10,17H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADNSQOLIAMZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)

![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)

![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)